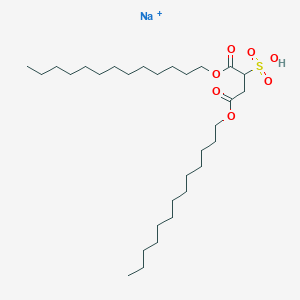

Sodium ditridecyl sulfosuccinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium ditridecyl sulfosuccinate (SDDS) is a surfactant molecule that has been used in a variety of scientific applications, including as a reagent in organic synthesis, as a detergent in laboratory experiments, and as a drug delivery system. SDDS is a non-ionic surfactant, meaning it does not contain any ionic charges, and is composed of a hydrophilic head group (sulfosuccinate) and two hydrophobic tail groups (ditridecyl). The unique structure of SDDS makes it an ideal surfactant for a variety of applications. In

科学的研究の応用

Sodium Compounds in Clinical Applications

Sodium Nitroprusside : Sodium nitroprusside, while not Sodium ditridecyl sulfosuccinate, provides a context for sodium compounds' significance in clinical settings, particularly as a vasodilator in various surgical and acute conditions. This compound demonstrates the breadth of sodium-based drugs in acute care, highlighting the potential research interests in sodium compounds for their rapid physiological effects (Hottinger et al., 2014).

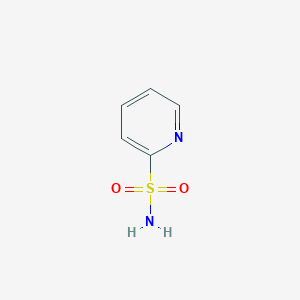

Sulfonamide Antibiotics and their Applications

Sulfonamide Antibiotics : Sulfonamides represent a significant class of synthetic antibiotics, with applications extending beyond bacterial infections to include uses as diuretics, carbonic anhydrase inhibitors, and antiepileptics. This underscores the chemical versatility and therapeutic breadth of sulfonamide compounds, suggesting a wide array of research and application areas for sulfonamide derivatives (Gulcin & Taslimi, 2018).

Sulfonamide Resistance Research

Antibiotic Resistance : Research on sulfonamide resistance genes in Salmonella spp. illustrates the ongoing scientific interest in understanding and mitigating antibiotic resistance, a critical issue in both human healthcare and veterinary medicine. This area of study emphasizes the importance of monitoring and managing resistance mechanisms to maintain the effectiveness of sulfonamide antibiotics and related compounds (Pavelquesi et al., 2021).

作用機序

生化学分析

Biochemical Properties

It is known that this compound functions as a surfactant, which means it can reduce surface tension and increase solubility of other compounds This property allows it to interact with various biomolecules, potentially influencing biochemical reactions

Cellular Effects

As a surfactant, it could potentially influence cell function by altering the properties of cellular membranes or the solubility of other molecules within the cell

Molecular Mechanism

As a surfactant, it likely exerts its effects at the molecular level by interacting with biomolecules and altering their properties This could potentially lead to changes in gene expression, enzyme activity, and other molecular processes

Dosage Effects in Animal Models

The effects of sodium ditridecyl sulfosuccinate at different dosages in animal models have not been extensively studied. It is known that excessive dosage of similar compounds can lead to adverse effects such as severe diarrhea and rapid dehydration

Metabolic Pathways

Given its role as a surfactant, it could potentially interact with enzymes or cofactors and influence metabolic flux or metabolite levels

Transport and Distribution

This compound, as a surfactant, could potentially be transported and distributed within cells and tissues by interacting with transporters or binding proteins It could also influence its own localization or accumulation within cells

特性

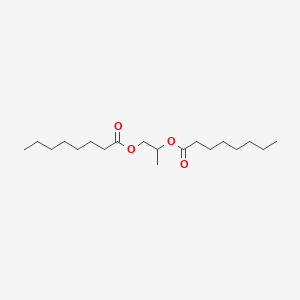

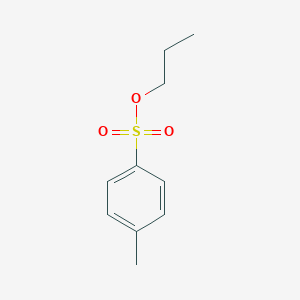

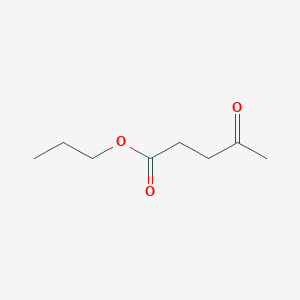

| { "Design of the Synthesis Pathway": "The synthesis of Sodium ditridecyl sulfosuccinate can be achieved through a two-step process. The first step involves the reaction of tridecyl alcohol with maleic anhydride to form tridecyl maleic anhydride. In the second step, tridecyl maleic anhydride is reacted with sodium sulfite to form Sodium ditridecyl sulfosuccinate.", "Starting Materials": [ "Tridecyl alcohol", "Maleic anhydride", "Sodium sulfite" ], "Reaction": [ "Step 1: Tridecyl alcohol is reacted with maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place at a temperature of around 120-130°C for several hours to form tridecyl maleic anhydride.", "Step 2: Tridecyl maleic anhydride is reacted with sodium sulfite in the presence of water to form Sodium ditridecyl sulfosuccinate. The reaction takes place at a temperature of around 70-80°C for several hours. The product is then isolated and purified through a series of filtration and washing steps." ] } | |

CAS番号 |

2673-22-5 |

分子式 |

C30H58O7S.Na C30H58NaO7S |

分子量 |

585.8 g/mol |

IUPAC名 |

1,4-dioxo-1,4-di(tridecoxy)butane-2-sulfonic acid |

InChI |

InChI=1S/C30H58O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-29(31)27-28(38(33,34)35)30(32)37-26-24-22-20-18-16-14-12-10-8-6-4-2;/h28H,3-27H2,1-2H3,(H,33,34,35); |

InChIキー |

QQYSPMBMXXCTGQ-UHFFFAOYSA-N |

異性体SMILES |

CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |

SMILES |

CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |

正規SMILES |

CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)O.[Na] |

その他のCAS番号 |

2673-22-5 |

物理的記述 |

Clear colorless liquid; [MP Biomedical MSDS] |

ピクトグラム |

Corrosive; Irritant; Environmental Hazard |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)